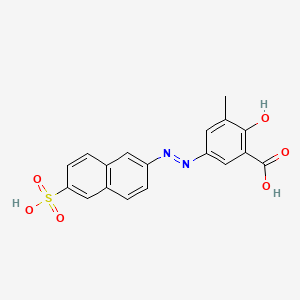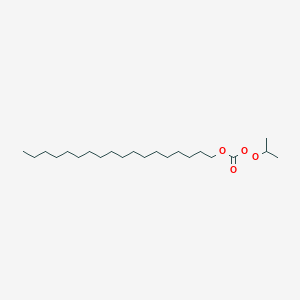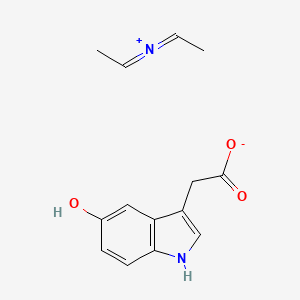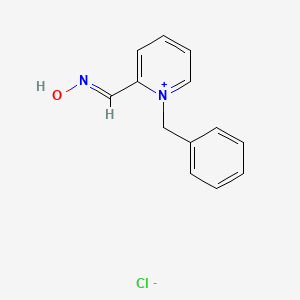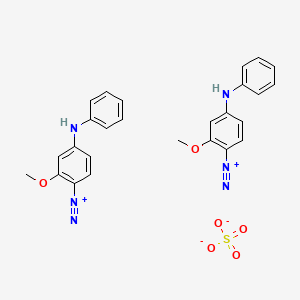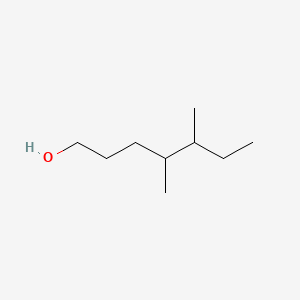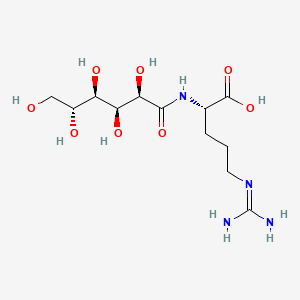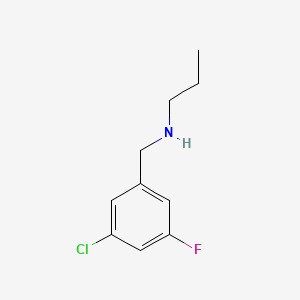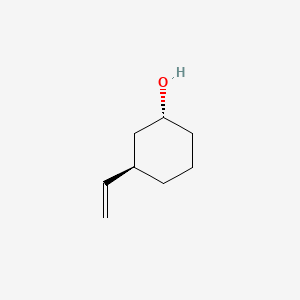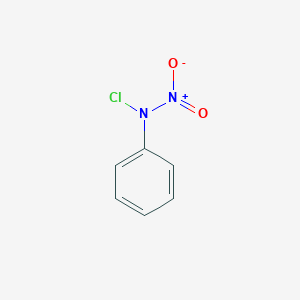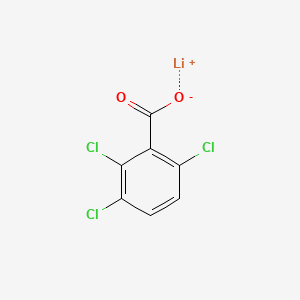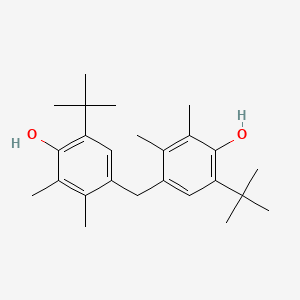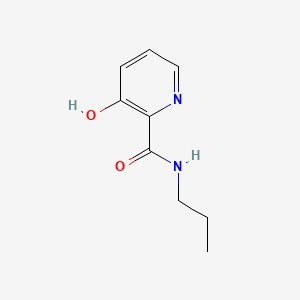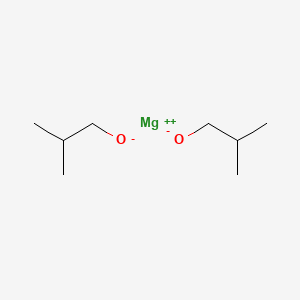
Magnesium 2-methylpropanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 2-methylpropanolate is an organic compound with the chemical formula C8H18MgO2This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium 2-methylpropanolate can be synthesized through the reaction of magnesium with 2-methylpropanol. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the process. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as mechanochemical methods. These methods can enhance the efficiency of the reaction and improve the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 2-methylpropanolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding magnesium alkoxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: This compound can undergo substitution reactions where the alkoxide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield magnesium alkoxides, while substitution reactions can produce various substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium 2-methylpropanolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Research on magnesium compounds often explores their biological effects and potential therapeutic applications.
Medicine: Magnesium compounds, including this compound, are studied for their potential use in medical treatments.
Industry: This compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of magnesium 2-methylpropanolate involves its interaction with various molecular targets. It can act as a catalyst in chemical reactions, facilitating the transformation of reactants into products. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to magnesium 2-methylpropanolate include:
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
39950-77-1 |
|---|---|
Molekularformel |
C8H18MgO2 |
Molekulargewicht |
170.53 g/mol |
IUPAC-Name |
magnesium;2-methylpropan-1-olate |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
XQKMTQDVCPIKBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[O-].CC(C)C[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


